molecular formula C24H34O5 B577626 Abiesadine I CAS No. 1210347-50-4

Abiesadine I

Cat. No.: B577626
CAS No.: 1210347-50-4
M. Wt: 402.531
InChI Key: POEUPUDPIRTZJS-WDJPJFJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Abiesadine I involves several steps, starting from the extraction of raw materials from the Abies georgei tree. The process includes:

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Abiesadine I undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Abiesadine I involves its interaction with specific molecular targets and pathways:

    Molecular Targets: this compound targets enzymes and receptors

Biological Activity

Abiesadine I is a diterpenoid compound derived from the Abies genus, particularly noted for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Classification

This compound belongs to a class of compounds known as diterpenes, which are characterized by their 20-carbon skeletons. These compounds are often involved in various biological processes and have been studied for their potential therapeutic applications.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Anti-inflammatory Properties : this compound has demonstrated significant anti-inflammatory effects, particularly in vitro. Studies indicate that it can inhibit the production of nitric oxide (NO) in LPS-induced RAW264.7 macrophages, suggesting its potential use in treating inflammatory conditions .
  • Antitumor Effects : Preliminary research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against LOVO cells with an IC50 value indicating effective growth inhibition .
  • Antimicrobial Activity : Some studies have reported the antimicrobial properties of compounds related to this compound, which may contribute to its therapeutic potential against infections .

The mechanism of action of this compound involves interactions with specific molecular targets within cells. It is believed to modulate various signaling pathways associated with inflammation and tumor growth:

  • Inhibition of NF-κB Pathway : By inhibiting the NF-κB signaling pathway, this compound can reduce the expression of pro-inflammatory cytokines and other mediators involved in inflammation .
  • Induction of Apoptosis : In cancer cells, this compound may induce apoptosis through the activation of caspases and other apoptotic markers, leading to reduced cell viability .

Research Findings and Case Studies

A review of literature reveals numerous studies focusing on the biological activities of this compound and related compounds. The following table summarizes key findings from various studies:

Study ReferenceBiological ActivityModel/SystemIC50 ValueNotes
Anti-inflammatoryRAW264.7 macrophages11.0 μg/mLSignificant reduction in NO production
AntitumorLOVO cells9.2 μg/mLEffective growth inhibition observed
AntimicrobialVarious pathogensNot specifiedPotential therapeutic applications noted

Properties

IUPAC Name

4-[[(1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methoxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O5/c1-22(2,28)17-7-8-18-16(14-17)6-9-19-23(3,12-5-13-24(18,19)4)15-29-21(27)11-10-20(25)26/h7-8,14,19,28H,5-6,9-13,15H2,1-4H3,(H,25,26)/t19-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEUPUDPIRTZJS-WDJPJFJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC3=C2C=CC(=C3)C(C)(C)O)C)COC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@]2([C@H]1CCC3=C2C=CC(=C3)C(C)(C)O)C)COC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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